molecular formula C16H13BrN2O3 B14323628 Imidazolidinetrione, 3-(2-bromoethyl)-1-(1-naphthylmethyl)- CAS No. 101564-85-6

Imidazolidinetrione, 3-(2-bromoethyl)-1-(1-naphthylmethyl)-

Cat. No.: B14323628
CAS No.: 101564-85-6
M. Wt: 361.19 g/mol
InChI Key: CBDDXKCBLPAKTG-UHFFFAOYSA-N
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Description

Imidazolidinetrione, 3-(2-bromoethyl)-1-(1-naphthylmethyl)- is a synthetic organic compound that belongs to the class of imidazolidinetriones These compounds are characterized by a five-membered ring containing three carbonyl groups and a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazolidinetrione, 3-(2-bromoethyl)-1-(1-naphthylmethyl)- typically involves the reaction of imidazolidinetrione with 2-bromoethyl and 1-naphthylmethyl reagents under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Imidazolidinetrione, 3-(2-bromoethyl)-1-(1-naphthylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The bromine atom in the 2-bromoethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: May serve as a probe or reagent in biochemical assays.

    Medicine: Potential use in drug development due to its unique chemical properties.

    Industry: Could be used in the manufacture of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Imidazolidinetrione, 3-(2-bromoethyl)-1-(1-naphthylmethyl)- involves its interaction with specific molecular targets. The bromine atom in the 2-bromoethyl group can participate in electrophilic reactions, while the naphthylmethyl group may enhance binding affinity to certain proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Imidazolidinetrione, 3-(2-chloroethyl)-1-(1-naphthylmethyl)-
  • Imidazolidinetrione, 3-(2-iodoethyl)-1-(1-naphthylmethyl)-

Uniqueness

Imidazolidinetrione, 3-(2-bromoethyl)-1-(1-naphthylmethyl)- is unique due to the presence of the bromine atom, which can undergo specific reactions not possible with chlorine or iodine analogs. This uniqueness can be leveraged in various chemical and biological applications.

Properties

CAS No.

101564-85-6

Molecular Formula

C16H13BrN2O3

Molecular Weight

361.19 g/mol

IUPAC Name

1-(2-bromoethyl)-3-(naphthalen-1-ylmethyl)imidazolidine-2,4,5-trione

InChI

InChI=1S/C16H13BrN2O3/c17-8-9-18-14(20)15(21)19(16(18)22)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7H,8-10H2

InChI Key

CBDDXKCBLPAKTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C(=O)C(=O)N(C3=O)CCBr

Origin of Product

United States

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